N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
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Overview
Description
N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group, a prop-2-yn-1-yloxy group, and a piperidine ring, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Attachment of the prop-2-yn-1-yloxy group: This can be done through etherification reactions using propargyl alcohol and suitable catalysts.
Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with carboxylic acid derivatives or their activated forms.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-yn-1-yloxy groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: Lacks the prop-2-yn-1-yloxy and carboxamide groups, making it less versatile.
4-((prop-2-yn-1-yloxy)methyl)piperidine: Lacks the benzyl and carboxamide groups, affecting its chemical properties and applications.
N-benzyl-4-piperidone: Contains a ketone group instead of the carboxamide group, leading to different reactivity and applications.
Uniqueness
N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-12-21-14-16-8-10-19(11-9-16)17(20)18-13-15-6-4-3-5-7-15/h1,3-7,16H,8-14H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZQDYZHVOGAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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